

Health and Safety Considerations for o-Toluenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: *O-Toluenesulfonamide*

Cat. No.: *B139483*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluenesulfonamide (CAS No. 88-19-7), a sulfonamide compound, is utilized primarily as a chemical intermediate and plasticizer.^{[1][2]} While historically used in the synthesis of saccharin, its applications have evolved.^{[1][2]} This guide provides an in-depth overview of the health and safety considerations for **o-toluenesulfonamide**, compiling toxicological data, experimental protocols, and handling procedures to ensure its safe use in research and development settings.

Toxicological Profile

The toxicological profile of **o-toluenesulfonamide** suggests low acute toxicity but indicates potential for target organ effects upon repeated exposure.^[3] The primary health concerns are related to repeated dose toxicity, with effects observed in the liver and bladder in animal studies.^[3]

Quantitative Toxicological Data

The following table summarizes key quantitative data from toxicological studies on **o-toluenesulfonamide**.

Endpoint	Species	Route	Value	Reference(s)
Acute Oral Toxicity (LD50)	Rat (male)	Oral	>2000 mg/kg bw	[1][2]
Acute Oral Toxicity (LD50)	Rat (female)	Oral	1000 - 2000 mg/kg bw	[1][2]
Acute Oral Toxicity (LD50)	Rat	Oral	4870 mg/kg bw	[4][5]
Acute Dermal Toxicity (LD50)	Rat	Dermal	>2000 mg/kg bw (for o- and p-toluenesulfonamide mixture)	[3]
Repeated Dose Toxicity (NOAEL)	Rat	Oral	20 mg/kg bw/day (based on clinical signs of toxicity and liver effects)	[1][3]
Reproductive/Developmental Toxicity (NOAEL)	Rat	Oral	100 mg/kg bw/day	[1]

Hazard Identification and Classification

o-Toluenesulfonamide is classified with the following hazards under the Globally Harmonized System (GHS):

- H319: Causes serious eye irritation.[5]
- H351: Suspected of causing cancer.[5]

Some sources indicate it is not classifiable as a skin irritant, though it may cause slight irritation.[3] It is not expected to be a skin sensitizer.[3]

Signal Word: Warning[5][6]

Precautionary Statements:[5]

- P201: Obtain special instructions before use.
- P264: Wash hands and face thoroughly after handling.
- P280: Wear protective gloves, protective clothing, face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P308+P313: IF exposed or concerned: Get medical advice or attention.
- P405: Store locked up.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of toxicological data. The following protocols are based on standardized OECD guidelines frequently cited in the safety assessment of **o-toluenesulfonamide**.

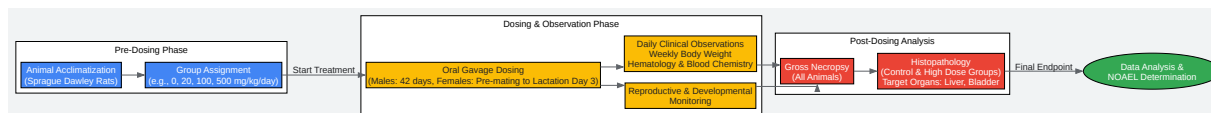
OECD TG 422: Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test

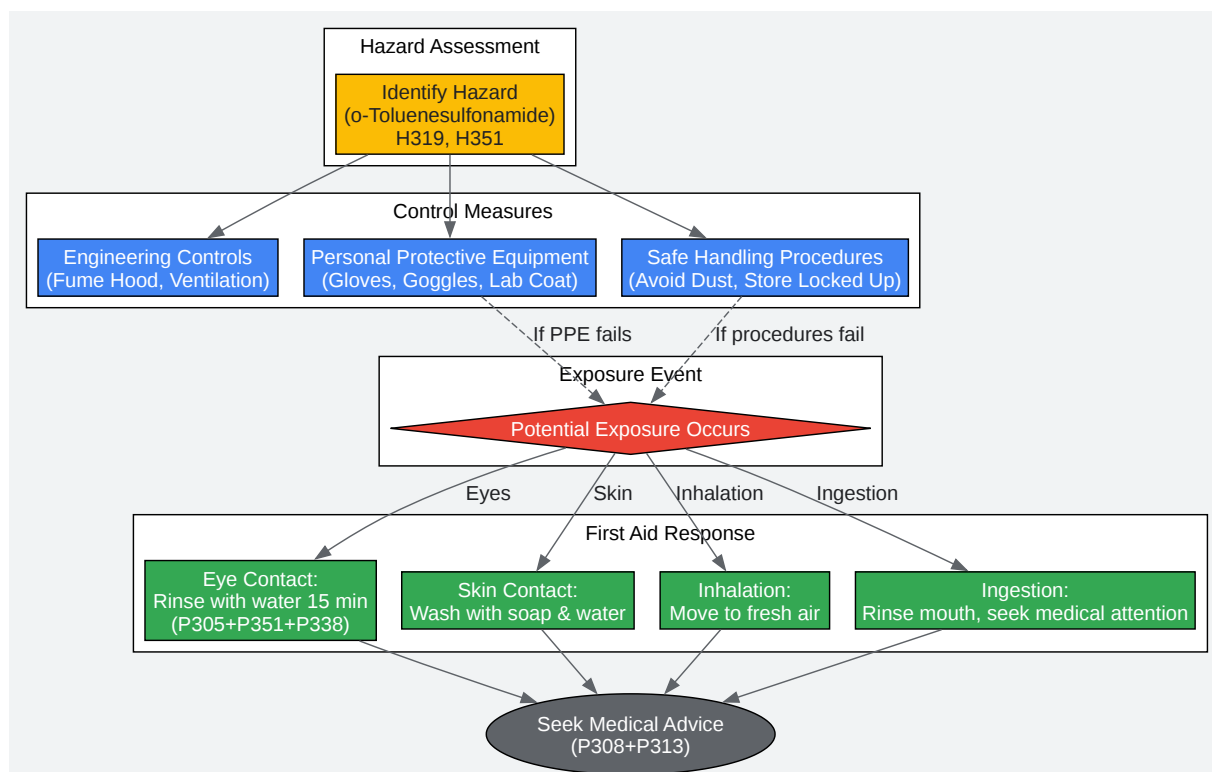
This test provides information on the potential health hazards arising from repeated exposure to a substance, as well as effects on reproductive performance and the development of offspring.

Methodology:

- Animal Model: Sprague Dawley (SD) rats are typically used, with groups of 13 animals per sex per dose.[\[1\]](#)[\[3\]](#)
- Dose Administration: The test substance, **o-toluenesulfonamide**, is administered by oral gavage at multiple dose levels (e.g., 0, 20, 100, 500 mg/kg bw/day).[\[1\]](#)
- Dosing Period: Males are dosed for a minimum of 42 days. Females are dosed for 14 days prior to mating, throughout the mating period, pregnancy, and until day 3 of lactation.[\[1\]](#)[\[3\]](#)
- Observations:

- General Clinical Signs: Daily observations for signs of toxicity (e.g., changes in locomotor activity, salivation).[1]
- Body Weight and Food Consumption: Measured weekly.
- Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis (typically from males only in this screening test).[1]
- Reproductive Parameters: Mating performance, fertility, gestation length, and parturition are monitored.
- Developmental Parameters: Offspring are examined for viability, clinical signs, and body weight.
- Pathology: All adult animals are subjected to a gross necropsy. Histopathological examination is performed on the control and high-dose groups, with a focus on target organs identified from clinical signs and gross pathology.[1] In the case of **o-toluenesulfonamide**, hypertrophy of hepatocytes and effects on the bladder were noted at higher doses.[1][3]





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- To cite this document: BenchChem. [Health and Safety Considerations for o-Toluenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139483#health-and-safety-considerations-for-o-toluenesulfonamide>]

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